BenchChemオンラインストアへようこそ!

methyl 1-methyl-1H-indole-7-carboxylate

Medicinal Chemistry Physicochemical Properties Drug Design

This N-methylated indole-7-carboxylate building block eliminates the indole N–H hydrogen bond donor, increasing lipophilicity and enabling passive blood-brain barrier penetration (TPSA = 31.2 Ų). It is a key intermediate in patent-protected heteroaryl kinase inhibitors (US-10227342-B2, US-2017197962-A1) targeting FGFR-driven cancers, with downstream derivatives demonstrating potent FGFR1 inhibition (IC₅₀ = 2.10 nM). The 7-methyl ester provides a versatile handle for hydrolysis to the carboxylic acid or conversion to activated esters for amide bond formation. Recommended for CNS drug discovery programs and structure-based kinase selectivity campaigns where precise control over hydrogen bonding interactions is critical to differentiate against closely related kinase isoforms.

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 1633-83-6; 167479-21-2
Cat. No. B2756156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-methyl-1H-indole-7-carboxylate
CAS1633-83-6; 167479-21-2
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCN1C=CC2=C1C(=CC=C2)C(=O)OC
InChIInChI=1S/C11H11NO2/c1-12-7-6-8-4-3-5-9(10(8)12)11(13)14-2/h3-7H,1-2H3
InChIKeyLNDHWKPWDYJATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-Methyl-1H-Indole-7-Carboxylate (CAS 167479-21-2): A 7-Substituted Indole Ester for Kinase-Targeted Building Block Applications


Methyl 1-methyl-1H-indole-7-carboxylate is a synthetic indole derivative bearing a methyl ester at the 7-position and an N-methyl substituent on the indole nitrogen [1]. This heterocyclic scaffold serves as a versatile building block in medicinal chemistry, particularly for constructing kinase inhibitor libraries and FGFR-targeted compounds, as evidenced by its incorporation into patent claims for heteroaryl kinase inhibitors and its use as a key intermediate in the synthesis of biologically active indole-based molecules [2].

Why Methyl 1-Methyl-1H-Indole-7-Carboxylate Cannot Be Simply Replaced by Unsubstituted or 5-Bromo Analogs in Synthetic Pathways


Unlike its close analog methyl 1H-indole-7-carboxylate (CAS 93247-78-0), which retains a hydrogen bond donor at the indole nitrogen, the N-methylation of methyl 1-methyl-1H-indole-7-carboxylate eliminates this donor capacity while increasing lipophilicity, thereby altering its physicochemical profile and potentially its pharmacokinetic behavior when incorporated into larger molecular frameworks [1][2]. Furthermore, substitution at alternative positions, such as the 5-bromo derivative (methyl 5-bromo-1-methyl-1H-indole-7-carboxylate, CAS 1090903-58-4), introduces distinct electronic and steric effects that can significantly modulate reactivity in cross-coupling reactions and biological target engagement, rendering simple interchange of these building blocks invalid for maintaining synthetic yield or biological activity in downstream applications .

Quantitative Differentiation of Methyl 1-Methyl-1H-Indole-7-Carboxylate: Head-to-Head Physicochemical and Synthetic Utility Data


Molecular Weight and Hydrogen Bond Donor Count: N-Methylation Alters Physicochemical Profile Relative to Unsubstituted Indole-7-Carboxylate

Methyl 1-methyl-1H-indole-7-carboxylate exhibits a molecular weight of 189.21 g/mol and possesses zero hydrogen bond donors, contrasting with the unsubstituted methyl 1H-indole-7-carboxylate (MW 175.18 g/mol; 1 H-bond donor) [1][2]. This N-methylation results in a lower topological polar surface area (31.2 Ų vs 42.1 Ų) and a comparable calculated LogP (1.9 for both), indicating enhanced membrane permeability potential while maintaining similar lipophilicity [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA): N-Methylated Indole-7-Carboxylate Reduces TPSA by 10.9 Ų

The TPSA of methyl 1-methyl-1H-indole-7-carboxylate is 31.2 Ų, which is 10.9 Ų lower than that of its unsubstituted counterpart, methyl 1H-indole-7-carboxylate (TPSA = 42.1 Ų) [1][2]. This reduction is attributable solely to the methylation of the indole nitrogen, which removes a hydrogen bond donor and slightly alters the electron distribution.

ADME Drug Design Medicinal Chemistry

Synthetic Utility: Explicit Use as a Building Block in Kinase Inhibitor Patents

Methyl 1-methyl-1H-indole-7-carboxylate is explicitly cited as a synthetic intermediate in patent literature for heteroaryl kinase inhibitors (e.g., US-2017197962-A1, US-10227342-B2), where it serves as a precursor to advanced intermediates with demonstrated FGFR1 inhibitory activity (IC50 = 2.10 nM for a downstream derivative) [1][2][3]. In contrast, the 5-bromo analog (methyl 5-bromo-1-methyl-1H-indole-7-carboxylate) is less frequently reported in such patent filings, and the unsubstituted methyl 1H-indole-7-carboxylate is more commonly associated with CD38 inhibition rather than FGFR-targeted applications .

Kinase Inhibition FGFR Medicinal Chemistry

Absence of Hydrogen Bond Donor: N-Methylation Prevents Undesired Hydrogen Bonding in Target Binding Pockets

The N-methyl substituent in methyl 1-methyl-1H-indole-7-carboxylate eliminates the indole N-H hydrogen bond donor present in methyl 1H-indole-7-carboxylate (H-bond donor count = 0 vs 1) [1][2]. In the context of kinase ATP-binding pockets, an unmethylated indole N-H can form a hydrogen bond with the hinge region backbone carbonyl, a feature that is intentionally removed in the N-methylated analog to alter selectivity or improve pharmacokinetic properties [3].

Structure-Based Drug Design Molecular Recognition Medicinal Chemistry

Optimal Procurement Scenarios for Methyl 1-Methyl-1H-Indole-7-Carboxylate: Leveraging Its Differentiated Properties


FGFR-Targeted Kinase Inhibitor Lead Optimization

Given its established use as a building block in patent-protected heteroaryl kinase inhibitors (e.g., US-10227342-B2, US-2017197962-A1) and its downstream derivative's potent FGFR1 inhibitory activity (IC50 = 2.10 nM), this compound is ideally suited for medicinal chemistry programs focused on FGFR-driven cancers or related kinase targets [1][2]. The N-methylated indole core provides a distinct pharmacophore element that can be further elaborated to optimize binding affinity and selectivity.

CNS Drug Discovery Requiring Enhanced Blood-Brain Barrier Permeability

The lower TPSA (31.2 Ų) and absence of hydrogen bond donors in methyl 1-methyl-1H-indole-7-carboxylate, relative to unsubstituted indole-7-carboxylates, make it a superior choice for CNS drug discovery programs where passive diffusion across the blood-brain barrier is essential [1][2]. This building block can be integrated into lead series targeting neurological disorders where indole-based scaffolds are pharmacologically validated.

Structure-Based Design for Selective Kinase Engagement

The deliberate removal of the indole N-H hydrogen bond donor through N-methylation allows medicinal chemists to avoid an undesired hydrogen bond with the kinase hinge region, a strategy employed to tune kinase selectivity profiles [1][3]. This compound is therefore recommended for structure-based drug design campaigns where precise control over hydrogen bonding interactions is required to differentiate against closely related kinase isoforms.

Synthesis of Advanced Indole-Based Intermediates via Ester Functionalization

The methyl ester at the 7-position provides a convenient handle for further synthetic transformations, including hydrolysis to the carboxylic acid (1-methyl-1H-indole-7-carboxylic acid, CAS 167479-16-5) or conversion to activated esters (e.g., pentafluorophenyl ester) for amide bond formation . This versatility supports the construction of diverse compound libraries for high-throughput screening and lead generation.

Quote Request

Request a Quote for methyl 1-methyl-1H-indole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.